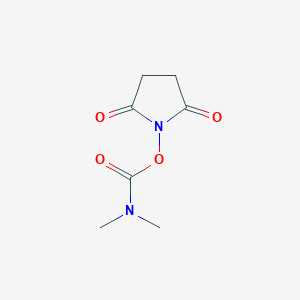
methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. For instance, the synthesis may start with a chiral precursor such as Garner’s aldehyde, followed by a series of reactions including reduction, protection, and functional group transformations .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry, used in the synthesis of antibiotics and as a selective inhibitor of excitatory amino acid transporters.
(2S,3R)-2-chloro-3-hydroxy ester: A compound with similar functional groups, used in pharmaceutical and chemical intermediates.
Uniqueness
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C7H14ClNO3 |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
methyl (2S,3R)-3-aminooxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(8)3-2-4-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
Clave InChI |
FITLYAXWQQUIKI-IBTYICNHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@@H](CCCO1)N.Cl |
SMILES canónico |
COC(=O)C1C(CCCO1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)
![Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13898831.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)

![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)


